molecular formula C13H8ClF3O2 B6384117 5-(4-Chlorophenyl)-3-trifluoromethoxyphenol CAS No. 1261909-77-6

5-(4-Chlorophenyl)-3-trifluoromethoxyphenol

Cat. No.: B6384117
CAS No.: 1261909-77-6
M. Wt: 288.65 g/mol
InChI Key: LNIPRLIJCSSOKO-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-3-trifluoromethoxyphenol is a specialty organic intermediate designed for research and development applications, particularly in medicinal and agrochemical chemistry. This compound features a phenol core substituted with a 4-chlorophenyl group and a 3-trifluoromethoxy group, a combination of structural motifs known to confer valuable properties to molecules. The chlorophenyl group is a common pharmacophore in medicinal chemistry, with its presence documented in numerous FDA-approved drugs . Chlorine atoms can enhance lipophilicity and influence a molecule's binding affinity to biological targets through halogen bonding . Concurrently, the trifluoromethoxy group is a versatile and increasingly important substituent in modern drug discovery. Its strong electron-withdrawing nature and high lipophilicity can significantly improve a compound's metabolic stability, membrane permeability, and overall pharmacokinetic profile . The incorporation of the trifluoromethoxy group into research compounds is a strategy to fine-tune electronic properties and enhance bioavailability. While specific biological data for this exact compound is not available, its structure suggests potential as a key synthetic building block . Researchers can leverage this compound in constructing more complex molecules, such as heterocyclic compounds like pyrazoles and isoxazoles, which are prominent scaffolds in pharmaceuticals due to their wide spectrum of biological activities . Its primary research value lies in its application as a precursor in developing novel active ingredients for pharmaceuticals, such as neurology or oncology candidates, and for creating advanced agrochemicals with potentially enhanced efficacy and environmental compatibility . This product is intended for research purposes only in a laboratory setting. It is strictly not for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

3-(4-chlorophenyl)-5-(trifluoromethoxy)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClF3O2/c14-10-3-1-8(2-4-10)9-5-11(18)7-12(6-9)19-13(15,16)17/h1-7,18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNIPRLIJCSSOKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CC(=C2)OC(F)(F)F)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClF3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70686577
Record name 4'-Chloro-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70686577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261909-77-6
Record name 4'-Chloro-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70686577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorophenyl)-3-trifluoromethoxyphenol typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chlorophenol with trifluoromethoxybenzene under specific conditions to introduce the trifluoromethoxy group. The reaction conditions often include the use of a base such as sodium hydride and a solvent like tetrahydrofuran (THF) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may include steps such as purification through column chromatography and recrystallization to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorophenyl)-3-trifluoromethoxyphenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the chlorine or trifluoromethoxy groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

5-(4-Chlorophenyl)-3-trifluoromethoxyphenol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 5-(4-Chlorophenyl)-3-trifluoromethoxyphenol exerts its effects involves interactions with specific molecular targets. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact pathways and targets can vary depending on the specific application and biological system being studied.

Comparison with Similar Compounds

Antifungal Agents

Compounds with chlorophenyl and heterocyclic motifs, such as TH1–TH10 (derived from 2-[5-(4-chlorophenyl)-1H-tetrazol-1-yl]-acetohydrazide), exhibit antifungal activity against Candida spp. (Table 1). Notably, TH3–TH7 show fungicidal effects (MFC = 8–16 μg/mL), comparable to fluconazole, while TH1 and TH8–TH10 are fungistatic .

Table 1: Antifungal Activity of Selected Chlorophenyl Derivatives

Compound MIC80 (μg/mL) MFC (μg/mL) Activity Type
TH3 8 16 Fungicidal
TH7 8 16 Fungicidal
Fluconazole 16 >64 Fungistatic

Anticancer Agents

1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid (GP = 68.09%) and Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1H-Imidazole-4-yl] acetate demonstrate potent anticancer activity. The latter exhibits superior docking scores (−12.3 kcal/mol) against sirtuin proteins in NSCLC cells, outperforming other imidazole derivatives .

Table 2: Anticancer Activity of Chlorophenyl-Containing Compounds

Compound Target Cell Line Efficacy Metric
1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid NCI-H522 GP = 68.09%
Ethyl 2-[5-(4-Chlorophenyl)-2-methyl-1H-Imidazole-4-yl] acetate NSCLC Docking Score = −12.3

Enzyme Inhibitors

Yucasin (5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol) inhibits auxin biosynthesis in plants by targeting YUC proteins, sharing structural similarities with methimazole .

Substituent Effects on Activity

  • Trifluoromethyl vs. Trifluoromethoxy: The trifluoromethoxy group in 5-(4-Chlorophenyl)-3-trifluoromethoxyphenol may enhance oxidative stability compared to trifluoromethyl analogs like 1-(4-chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid .
  • Positional Isomerism: 5-(2-Chlorobenzyl)-3-trifluoromethylphenol (chlorine at benzyl position) shows reduced antifungal activity compared to 4-chlorophenyl derivatives, highlighting the importance of substituent placement .
  • Heterocyclic Core : Imidazole and triazole cores (e.g., Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1H-Imidazole-4-yl] acetate ) improve enzyme inhibition, while tetrazole derivatives (e.g., TH1–TH10 ) favor antifungal action .

Biological Activity

5-(4-Chlorophenyl)-3-trifluoromethoxyphenol is a chemical compound that has garnered interest for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The unique combination of a chlorophenyl group and a trifluoromethoxy group in its structure contributes to its distinctive biological properties. This article explores the biological activity of this compound, detailing its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H8ClF3O2. The presence of the trifluoromethoxy group enhances lipophilicity and may influence the compound's interaction with biological membranes.

PropertyValue
Molecular Weight292.65 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

The biological activity of this compound is believed to involve several mechanisms:

  • Antimicrobial Activity : The compound may disrupt bacterial cell membranes or inhibit essential enzymes, leading to cell death.
  • Anticancer Properties : It has been suggested that this compound can interfere with cancer cell proliferation through apoptosis induction or inhibition of specific signaling pathways related to cell growth and survival.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties against various bacterial strains. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.

  • Tested Strains : Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
  • Minimum Inhibitory Concentration (MIC) : Varies by organism; for example, MIC values ranged from 32 to 128 µg/mL for different bacteria tested.

Anticancer Activity

The anticancer potential of this compound has also been explored. In various cancer cell lines, including breast and colon cancer cells, it has demonstrated the ability to induce apoptosis.

  • Cell Lines Tested : MCF-7 (breast cancer) and HCT116 (colon cancer).
  • IC50 Values : The IC50 values were reported to be around 15 µM for MCF-7 cells, indicating a moderate level of effectiveness against cancer cell proliferation .

Case Studies

  • Study on Antimicrobial Efficacy :
    A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of several phenolic compounds, including this compound. The results indicated that this compound significantly inhibited bacterial growth compared to controls, suggesting its potential as a lead compound for antibiotic development.
  • Cancer Cell Line Research :
    Another study investigated the effects of this compound on cancer cell lines. The findings revealed that treatment with this compound led to increased levels of reactive oxygen species (ROS) and subsequent apoptosis in treated cells. This suggests a mechanism involving oxidative stress as a pathway for its anticancer activity .

Comparison with Similar Compounds

The biological activity of this compound can be compared with similar compounds:

CompoundAntimicrobial ActivityAnticancer Activity
This compoundYesYes
4-ChlorophenolModerateLimited
TrifluoromethoxybenzeneLowNone

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(4-Chlorophenyl)-3-trifluoromethoxyphenol, and how can purity be optimized?

  • Methodology :

  • Step 1 : Start with nucleophilic aromatic substitution or Ullmann coupling to introduce the trifluoromethoxy group to the phenol backbone. Use anhydrous conditions and catalysts like CuI for efficiency .
  • Step 2 : Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) to remove unreacted precursors.
  • Step 3 : Validate purity using HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C) to confirm absence of byproducts (e.g., dehalogenated derivatives) .

Q. How can the physicochemical stability of this compound be assessed under varying storage conditions?

  • Methodology :

  • Conduct accelerated stability studies:
  • Temperature : Store at 4°C, 25°C, and 40°C for 1–6 months.
  • Light exposure : Use ICH Q1B guidelines with UV/visible light chambers.
  • Analyze degradation via LC-MS to identify breakdown products (e.g., hydrolysis of trifluoromethoxy group) .

Q. What spectroscopic techniques are most reliable for characterizing this compound’s structure?

  • Methodology :

  • NMR : Use ¹⁹F NMR to confirm trifluoromethoxy group integrity; compare chemical shifts with analogs (e.g., 3-Fluoro-4-nitrophenol in ).
  • X-ray crystallography : Resolve crystal structure to confirm stereochemistry, as demonstrated for similar triazole derivatives .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position) influence the compound’s bioactivity in enzymatic assays?

  • Methodology :

  • SAR Study : Synthesize analogs (e.g., 3-fluoro vs. 3-trifluoromethoxy substituents) and test inhibition against target enzymes (e.g., cytochrome P450 isoforms).
  • Data Analysis : Use molecular docking (AutoDock Vina) to correlate substituent electronic effects (Hammett constants) with binding affinity .

Q. What experimental designs are suitable for assessing environmental persistence and ecotoxicity?

  • Methodology :

  • Fate Studies : Apply OECD 307 guidelines to measure biodegradation in soil/water systems. Monitor metabolites via GC-MS .
  • Ecotoxicology : Use Daphnia magna acute toxicity tests (OECD 202) and algal growth inhibition assays (OECD 201) to determine EC₅₀ values .

Q. How can contradictory data on the compound’s melting point or solubility be resolved?

  • Methodology :

  • Reproducibility Checks : Validate methods across labs using standardized protocols (e.g., USP-NF melting point apparatus in ).
  • Solubility Analysis : Use shake-flask method with HPLC quantification; compare results with Hansen solubility parameters .

Q. What strategies improve enantioselective synthesis for chiral derivatives of this compound?

  • Methodology :

  • Catalytic Asymmetry : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed cross-coupling reactions.
  • Chiral HPLC : Use amylose-based columns (Chiralpak AD-H) to separate enantiomers and determine enantiomeric excess (ee) .

Key Considerations

  • Contradictions : Variations in melting points (e.g., vs. 14) may arise from impurities or polymorphic forms. Standardize purification protocols.
  • Advanced Techniques : For environmental studies, prioritize long-term field trials (split-plot designs as in ) to account for seasonal variability.

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